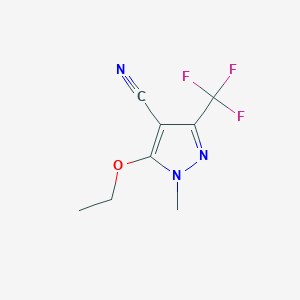
4-éthyl-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N-propylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the para position and a propyl group on the nitrogen atom. This compound is a colorless liquid at room temperature and is used as an intermediate in the synthesis of various organic compounds.
Applications De Recherche Scientifique
4-Ethyl-N-propylaniline has been widely used in scientific research due to its versatile properties:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: Used in the production of dyes, pigments, and other functional chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-propylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by reduction to 4-ethylbenzenamine.
Direct Nucleophilic Substitution: This method involves the direct substitution of a halogen in haloarenes with a nucleophile.
Palladium-Catalyzed Amination: This modern method involves the palladium-catalyzed coupling of 4-ethylbromobenzene with propylamine.
Industrial Production Methods: Industrial production of 4-ethyl-N-propylaniline typically involves the nitration and reduction method due to its cost-effectiveness and scalability. The process involves the nitration of ethylbenzene, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The final step involves the alkylation of the amino group with propyl halide .
Types of Reactions:
Oxidation: 4-Ethyl-N-propylaniline can undergo oxidation reactions to form corresponding nitroso, nitro, or azo compounds.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; halogens for halogenation.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-propylaniline is based on the formation of hydrogen bonds between the amine group and the substrate. These hydrogen bonds facilitate the transfer of electrons, resulting in the formation of new compounds. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
N-Ethyl-N-methylaniline: Similar structure but with a methyl group instead of a propyl group.
N-Propyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-butylaniline: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 4-Ethyl-N-propylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups on the nitrogen atom and the para position of the benzene ring makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-ethyl-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWOIILMBPVCEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)






![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)



![N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2388145.png)
![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)
![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)
